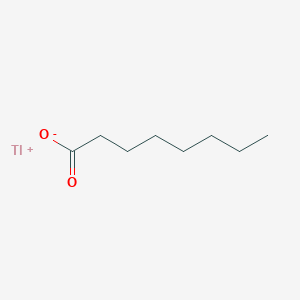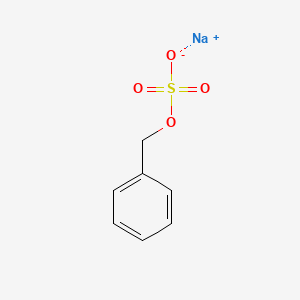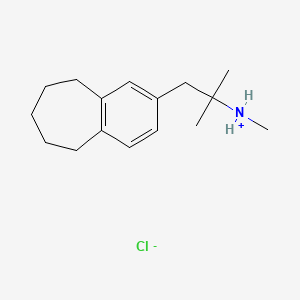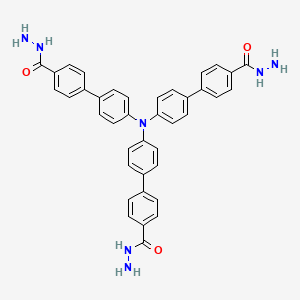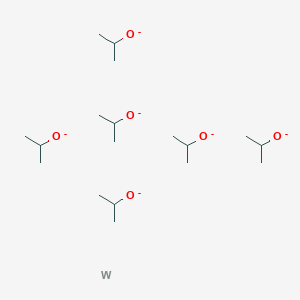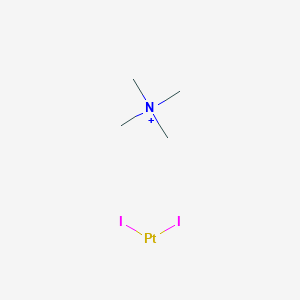
Diiodoplatinum;tetramethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diiodoplatinum;tetramethylazanium is a chemical compound with the molecular formula C4H20I2N4Pt It is a coordination complex where platinum is bonded to two iodine atoms and a tetramethylazanium ion
準備方法
Synthetic Routes and Reaction Conditions
Diiodoplatinum;tetramethylazanium can be synthesized through the reaction of tetramethylammonium iodide with a platinum precursor such as platinum(II) chloride. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve the required purity for industrial applications.
化学反応の分析
Types of Reactions
Diiodoplatinum;tetramethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: The iodine atoms can be substituted with other ligands such as chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Halide exchange reactions can be facilitated using halide salts like sodium chloride or sodium bromide.
Major Products Formed
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum species.
Substitution: Platinum complexes with different halide ligands.
科学的研究の応用
Diiodoplatinum;tetramethylazanium has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other platinum complexes and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in cancer therapy due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials and electronic components.
作用機序
The mechanism of action of diiodoplatinum;tetramethylazanium involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs.
類似化合物との比較
Similar Compounds
- Platinum(II) chloride
- Platinum(II) bromide
- Platinum(II) acetylacetonate
Uniqueness
Diiodoplatinum;tetramethylazanium is unique due to its specific coordination environment and the presence of the tetramethylazanium ion. This gives it distinct chemical properties and reactivity compared to other platinum complexes.
特性
CAS番号 |
131145-80-7 |
|---|---|
分子式 |
C4H12I2NPt+ |
分子量 |
523.04 g/mol |
IUPAC名 |
diiodoplatinum;tetramethylazanium |
InChI |
InChI=1S/C4H12N.2HI.Pt/c1-5(2,3)4;;;/h1-4H3;2*1H;/q+1;;;+2/p-2 |
InChIキー |
OTHABVCNTZQWOO-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)C.I[Pt]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)

![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
